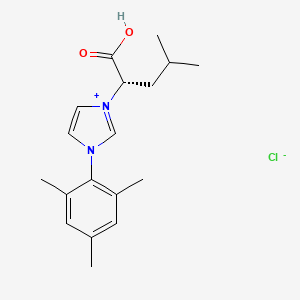

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride

Description

Properties

IUPAC Name |

(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2.ClH/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;/h6-7,9-12,16H,8H2,1-5H3;1H/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULITKASNZDSFD-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Imidazolium Core

The imidazolium ring is typically synthesized via quaternization of imidazole with alkyl halides. For instance, 1-butyl-3-methylimidazolium chloride is prepared by reacting 1-methylimidazole with 1-chlorobutane under anhydrous conditions. Analogously, the target compound’s mesityl group is introduced by substituting 1H-imidazole with mesityl bromide in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C.

Critical parameters :

Enantioselective Introduction of the Carboxy Side Chain

The (S)-1-carboxy-3-methylbutyl moiety is attached via stereospecific alkylation . A reported method involves:

-

Chiral auxiliary-assisted synthesis : (S)-2-bromo-4-methylpentanoic acid is reacted with 3-mesityl-1H-imidazole in the presence of a base (e.g., K₂CO₃).

-

Protection-deprotection strategy : The carboxylic acid is protected as a tert-butyl ester during alkylation, followed by acidic deprotection (e.g., HCl in dioxane).

Example protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | (S)-2-bromo-4-methylpentanoic acid, K₂CO₃, DMF, 80°C, 12 h | 68% |

| Deprotection | 4M HCl in dioxane, RT, 3 h | 92% |

Final Quaternization and Chloride Exchange

The imidazolium chloride is formed by treating the tertiary amine intermediate with HCl gas in dichloromethane. Alternatively, ion exchange resins can replace counterions (e.g., from bromide to chloride).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include the imidazolium proton (δ 9.2–10.5 ppm) and mesityl methyl groups (δ 2.1–2.4 ppm).

-

Mass spectrometry : Molecular ion peak at m/z 336.9 confirms the molecular weight.

Challenges and Mitigation Strategies

-

Racemization during alkylation :

-

Imidazolium ring degradation :

Industrial-Scale Considerations

-

Cost efficiency : Bulk synthesis employs continuous flow reactors to enhance mixing and reduce reaction times.

-

Environmental impact : Solvent recovery systems (e.g., DMF distillation) minimize waste.

Emerging Methodologies

Recent advances include microwave-assisted synthesis , which reduces reaction times from hours to minutes. For example, a 15-minute microwave irradiation at 100°C achieves 85% yield in the quaternization step .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxyl group to an alcohol.

Substitution: The mesityl group or the imidazolium core can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted imidazolium salts.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride is in organic synthesis as a chiral auxiliary. Chiral auxiliaries are crucial in asymmetric synthesis, allowing for the selective formation of one enantiomer over another.

Case Study: Asymmetric Synthesis

In studies involving the synthesis of chiral compounds, this compound has been utilized to facilitate the formation of various pharmaceuticals. Its ability to stabilize transition states during reactions contributes to higher yields of desired enantiomers.

Catalysis

The compound serves as a catalyst in several chemical reactions, particularly in the formation of carbon-carbon bonds and other transformations.

Example Reactions:

- Mannich Reaction : It has been employed in the Mannich reaction to synthesize β-amino carbonyl compounds, which are valuable intermediates in drug development.

- Cross-Coupling Reactions : The compound also acts as a catalyst in cross-coupling reactions, facilitating the formation of biaryl compounds that are essential in various pharmaceutical applications.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural properties that can influence biological activity.

Potential Therapeutic Uses:

Research indicates that derivatives of this compound exhibit promising activity against certain types of cancer cells. The imidazolium structure is known to interact with biological targets, potentially leading to the development of new anticancer agents.

Material Science

In material science, this compound is being explored for its properties as an ionic liquid precursor. Ionic liquids have unique characteristics such as low volatility and high thermal stability, making them suitable for various applications including:

- Green Chemistry : As solvents that minimize environmental impact.

- Electrochemistry : In battery technology and energy storage systems.

Summary Table of Applications

Mechanism of Action

The mechanism by which (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride exerts its effects involves interactions with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound’s imidazolium core can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Mesityl vs. Benzyl/Methylbenzyl Groups

- Steric Impact : The mesityl group in the target compound imposes greater steric hindrance compared to benzyl (e.g., 1-benzyl-3-methyl-1H-imidazol-3-ium chloride, similarity 0.95 ) or methylbenzyl analogs. This bulkiness reduces molecular flexibility and may influence crystal packing or binding interactions.

- Electronic Effects : The electron-donating methyl groups on the mesityl substituent enhance the imidazolium ring’s stability against nucleophilic attack compared to electron-neutral benzyl groups.

Carboxylic Acid vs. Ester/Carbamate Side Chains

Counterion and Ionic Properties

- Chloride vs.

- Synthesis Implications : Chloride salts are often synthesized via anion exchange or direct alkylation, whereas bromide analogs may require halide-specific precursors.

Structural and Crystallographic Analysis

Key Research Findings

- Solubility : The carboxylic acid group improves aqueous solubility compared to tert-butyl esters (e.g., compound 3c in ).

- Stability : The mesityl group enhances thermal stability, as evidenced by higher melting points in analogs with bulky aryl substituents .

- Applications : Unlike neutral carbamates (e.g., ), the ionic nature of the target compound makes it suitable for electrolyte formulations or asymmetric catalysis.

Biological Activity

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride, a derivative of imidazole, has garnered attention due to its diverse biological activities. This compound, with the CAS number 1798786-48-7, exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications. This article explores its biological activity, supported by research findings and data tables.

- Molecular Formula : CHClNO

- Molecular Weight : 336.86 g/mol

- CAS Number : 1798786-48-7

The compound's structure includes an imidazolium core, which is known for its amphoteric nature, allowing it to participate in various chemical reactions and interactions within biological systems.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial effects against various pathogens.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of imidazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives showed notable zones of inhibition, suggesting potential effectiveness as antimicrobial agents.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli) |

| Reference Drug (Ciprofloxacin) | 30 (E. coli) |

Anti-inflammatory Activity

Imidazole compounds have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Research Findings

A study demonstrated that imidazole derivatives could reduce inflammation in murine models by downregulating TNF-alpha and IL-6 levels. This suggests that this compound may possess similar properties.

Antitumor Activity

The potential antitumor effects of imidazole derivatives have been explored in various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Data Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (S)-1-(1-carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride?

- Methodology :

- Step 1 : Condensation of mesitylene-substituted imidazole precursors with (S)-1-carboxy-3-methylbutyl groups via nucleophilic substitution under reflux in anhydrous solvents (e.g., acetonitrile or DMF).

- Step 2 : Purification via recrystallization or column chromatography using silica gel and polar eluents (e.g., methanol/dichloromethane mixtures).

- Step 3 : Final chloride salt formation through ion exchange or treatment with HCl gas in diethyl ether.

- Characterization : Confirm stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy. Validate purity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. Ensure proper space group determination via SHELXT .

- Spectroscopic analysis : Compare experimental -NMR chemical shifts with density functional theory (DFT)-predicted values.

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and confirm ionic liquid-like behavior if applicable .

Q. What are the key structural features influencing its reactivity?

- Key Features :

- The mesityl group (2,4,6-trimethylphenyl) provides steric bulk, reducing nucleophilic attack at the imidazolium ring.

- The (S)-1-carboxy-3-methylbutyl side chain introduces chirality and potential hydrogen-bonding interactions, critical for enzyme inhibition studies.

- Validation : Computational modeling (e.g., molecular docking) can predict interactions with biological targets like angiotensin-converting enzyme 2 (ACE2) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Methodology :

- Database cross-referencing : Compare the compound’s crystal structure (e.g., torsion angles, hydrogen-bonding networks) with entries in the Cambridge Structural Database (CSD) to identify polymorphic variations affecting activity .

- Charge density analysis : Use multipole refinement in SHELXL to map electrostatic potential surfaces, revealing how subtle structural differences alter binding affinities .

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

- Methodology :

- Kinetic assays : Measure IC values via fluorogenic substrates (e.g., Mca-YVADAPK(Dnp)-OH for ACE2) under varying chloride concentrations, as activity may be ion-dependent .

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with purified ACE2 and synthetic substrates. Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Methodology :

- Simulated physiological buffers : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Metabolite profiling : Use -labeled analogs to track metabolic pathways in rodent models, with intraperitoneal injection protocols as described for related inhibitors .

Q. How can researchers address discrepancies in bioactivity data across different assay conditions?

- Methodology :

- Controlled variable testing : Systematically vary pH, ionic strength, and co-solvents (e.g., DMSO concentration) to identify assay-specific artifacts.

- Structural analogs : Synthesize derivatives (e.g., substituting mesityl with smaller aryl groups) to isolate steric/electronic contributions to activity. Cross-validate with computational MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.